Azido-PEG3-t-butyl ester

Overview

Description

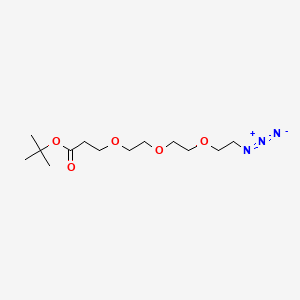

Azido-PEG3-t-butyl ester is a polyethylene glycol (PEG) derivative containing an azide group and a t-butyl protected carboxyl group. The azide group enables the compound to participate in click chemistry reactions, while the t-butyl protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . The hydrophilic PEG spacer increases solubility in aqueous media .

Biochemical Analysis

Biochemical Properties

The azide group in Azido-PEG3-t-butyl ester can react with alkyne, such as BCN, DBCO via Click Chemistry . This reaction forms a stable triazole linkage, which is commonly used in the synthesis of complex molecules for biological research . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Cellular Effects

As a PEG derivative, it is known to increase solubility in aqueous media, which can influence cellular uptake and distribution .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its reactivity with alkynes via Click Chemistry . This reaction forms a stable triazole linkage, enabling the conjugation of various biomolecules for biological research .

Temporal Effects in Laboratory Settings

It is known that the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Metabolic Pathways

The azide group in the compound can react with alkynes via Click Chemistry, suggesting potential interactions with enzymes or cofactors that utilize or produce alkynes .

Transport and Distribution

The hydrophilic PEG spacer in the compound is known to increase solubility in aqueous media, which could influence its transport and distribution .

Subcellular Localization

As a PEG derivative, it is likely to be found in aqueous compartments due to the hydrophilic nature of PEG .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azido-PEG3-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of the azide group and the t-butyl protected carboxyl group. The azide group is typically introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion. The t-butyl protection is achieved by reacting the carboxyl group with t-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Azido-PEG3-t-butyl ester undergoes various chemical reactions, including:

Click Chemistry Reactions:

Common Reagents and Conditions:

Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.

Acidic or Basic Hydrolysis Agents: Used to deprotect the t-butyl group.

Major Products Formed:

Triazoles: Formed from click chemistry reactions with alkynes.

Free Carboxyl Group: Formed after deprotection of the t-butyl group.

Scientific Research Applications

Azido-PEG3-t-butyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.

Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).

Industry: Applied in the production of functional coatings and new materials.

Mechanism of Action

The mechanism of action of Azido-PEG3-t-butyl ester primarily involves its participation in click chemistry reactions. The azide group reacts with alkynes to form stable triazole linkages, which are used to connect various molecular entities. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation . The t-butyl protected carboxyl group can be deprotected to reveal a free carboxyl group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Azido-PEG3-S-PEG4-t-butyl ester: Contains an additional PEG spacer and a sulfur atom, used in the synthesis of PROTACs.

t-Boc-Aminooxy-PEG1-azide: Contains a Boc-protected aminoxy group instead of a t-butyl protected carboxyl group, used in bioconjugation.

Uniqueness: Azido-PEG3-t-butyl ester is unique due to its combination of an azide group and a t-butyl protected carboxyl group, which allows it to participate in click chemistry reactions while preventing self-coupling or polymerization. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Biological Activity

Azido-PEG3-t-butyl ester, a compound with significant potential in bioconjugation and drug delivery, is characterized by its unique structural features that enhance its biological activity. This article reviews the compound's properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG)-based compound featuring an azide group, a t-butyl ester, and a secondary amine. Its molecular formula is , with a molecular weight of approximately 622.8 g/mol. The structure promotes solubility and biocompatibility, making it suitable for various biological applications, particularly in drug delivery systems and imaging techniques.

The biological activity of this compound primarily stems from its azide functionality, which allows for selective labeling and tracking of biomolecules through Click Chemistry. This method enables the formation of stable conjugates with proteins, peptides, and other biomolecules without disrupting their biological functions. The compound can be utilized in live-cell imaging and targeted drug delivery due to its ability to form covalent bonds under mild conditions .

Applications in Research

This compound has been employed in various fields, including:

- Bioconjugation : Facilitating the attachment of drugs to antibodies or other targeting moieties.

- Imaging : Allowing for the visualization of cellular processes through fluorescent labeling.

- Drug Delivery Systems : Enhancing the solubility and stability of therapeutic agents.

Table 1: Comparison of Similar Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester | Azide, t-butyl ester | Contains a Boc protecting group |

| N-(Azido-PEG3)-N-hydroxysuccinimide | Azide, NHS | Reactive NHS group for amide bond formation |

| N-(Azido-PEG2)-amine | Azide, amine | Simpler structure with fewer PEG units |

| N-(Azido-PEG4)-carboxylic acid | Azide, carboxylic acid | Contains a carboxylic acid group for further coupling |

| Azido-PEG2-biotin | Azide, biotin | Biotin functionality for affinity purification |

Case Studies and Research Findings

Numerous studies have explored the interactions between this compound and various biological macromolecules. For instance:

- Protein Labeling : Research demonstrated that azide groups can effectively label proteins without hindering their functionality. Techniques such as mass spectrometry and fluorescence microscopy were used to analyze the conjugate formation and stability.

- Therapeutic Applications : In drug delivery studies, this compound was shown to improve the pharmacokinetics of therapeutic agents by enhancing their solubility and reducing immunogenicity. This property is particularly beneficial in developing antibody-drug conjugates (ADCs) for targeted cancer therapies .

- Cellular Uptake Studies : Investigations into cellular uptake revealed that compounds modified with this compound exhibited increased internalization rates in various cell lines compared to unmodified counterparts. This enhancement is attributed to improved solubility and interaction with cellular membranes .

Properties

IUPAC Name |

tert-butyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O5/c1-13(2,3)21-12(17)4-6-18-8-10-20-11-9-19-7-5-15-16-14/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSLQIYNPWASRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.